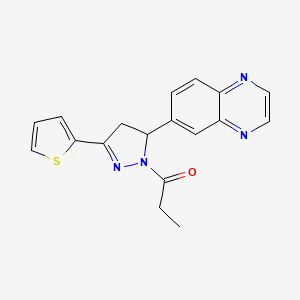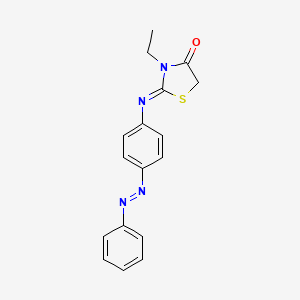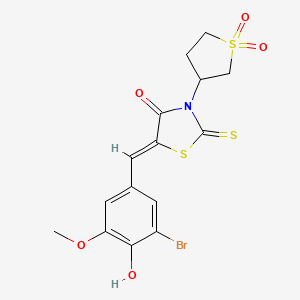
(Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C15H14BrNO5S3 and its molecular weight is 464.36. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antimicrobial Properties
Recent research has highlighted the potential of thioxothiazolidinone derivatives as antibacterial and antimicrobial agents. For instance, derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid, which share structural similarities with the mentioned compound, have demonstrated significant antibacterial activity, particularly against Gram-positive bacterial strains. This suggests that the presence of electron-withdrawing substituents on the phenyl ring might enhance antibacterial efficacy, although the molecular geometry does not significantly influence activity (Trotsko et al., 2018). Additionally, compounds with a thioxothiazolidin-4-one backbone have shown promising antimicrobial activity against a range of bacterial and fungal pathogens, hinting at their potential for developing new antimicrobial agents (El-Gaby et al., 2009).
Photodynamic Therapy Applications
The structural motif found in the compound has also been explored in the context of photodynamic therapy (PDT) for cancer treatment. Zinc phthalocyanines substituted with derivatives containing the benzylidene thioxothiazolidin backbone have shown high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in PDT. These compounds' photophysical and photochemical properties indicate their potential effectiveness in treating cancer through photodynamic mechanisms (Pişkin et al., 2020).
Anticancer Activity
Thiazolidinone derivatives have been evaluated for their anticancer potential, with some studies demonstrating significant activity against various cancer cell lines. The synthesis and evaluation of 4-thiazolidinones containing benzothiazole moieties, for instance, have led to the identification of compounds with notable antitumor activity. These findings underscore the potential of thiazolidinone derivatives as a basis for developing new anticancer therapies (Havrylyuk et al., 2010).
Molecular Docking and QSAR Studies
Quantitative structure-activity relationship (QSAR) and molecular docking studies have provided insights into the mechanisms underlying the antimicrobial and anticancer activities of thiazolidinone derivatives. These studies help identify key molecular features contributing to the compounds' biological activities, facilitating the design of more effective therapeutic agents (Deep et al., 2013).
特性
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S3/c1-22-11-5-8(4-10(16)13(11)18)6-12-14(19)17(15(23)24-12)9-2-3-25(20,21)7-9/h4-6,9,18H,2-3,7H2,1H3/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQCSZKQOZKAGC-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

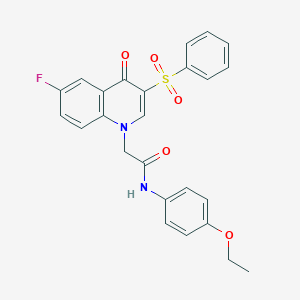
![Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2706676.png)


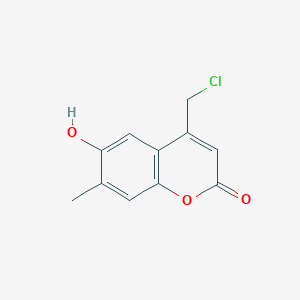
![N-(6-Oxaspiro[3.4]octan-7-ylmethyl)prop-2-enamide](/img/structure/B2706683.png)
![Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2706684.png)
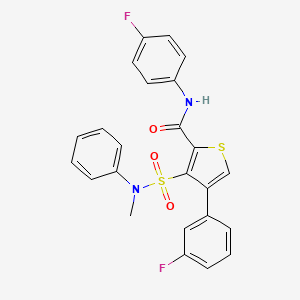
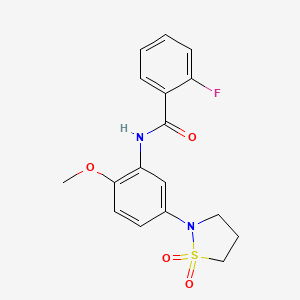

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2706692.png)
![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2706694.png)
